molecular formula C27H23N5O3S2 B3006090 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide CAS No. 868376-35-6

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide

Cat. No.: B3006090
CAS No.: 868376-35-6
M. Wt: 529.63
InChI Key: BMZYIPOURRWOIT-IKPAITLHSA-N
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C27H23N5O3S2 and its molecular weight is 529.63. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Capacity Assays

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide is related to the benzothiazole family. Benzothiazoles, including similar compounds, are involved in the antioxidant capacity assays, such as ABTS/PP decolorization assay. This assay is used to elucidate the reaction pathways that underlie antioxidant capacity, indicating the compound's potential in examining antioxidant properties (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Pharmaceutical Applications

The benzothiazole scaffold, which is structurally related to this compound, is known for its extensive pharmaceutical applications. These compounds demonstrate a broad spectrum of activities such as antimicrobial, anti-inflammatory, antidiabetic, and potential antitumor agents, indicating their significant importance in drug discovery and development (Kamal, Syed, & Mohammed, 2015).

Antitumor Activity

Similar compounds, like this compound, have been reviewed for their antitumor activity. Specifically, imidazole derivatives, including benzimidazole derivatives, have been studied extensively for their potential in creating new antitumor drugs and understanding the synthesis of compounds with various biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O3S2/c1-2-17-32-24-14-11-20-7-3-4-8-23(20)25(24)36-27(32)30-26(33)21-9-12-22(13-10-21)37(34,35)31(18-5-15-28)19-6-16-29/h2-4,7-14H,1,5-6,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZYIPOURRWOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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